molecular formula C13H15ClO3 B14185610 Methyl 4-(5-chloro-4-oxopentyl)benzoate CAS No. 834857-24-8

Methyl 4-(5-chloro-4-oxopentyl)benzoate

Cat. No.: B14185610
CAS No.: 834857-24-8
M. Wt: 254.71 g/mol
InChI Key: IMCBVUXBTCDWNJ-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-4-oxopentyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methyl ester, with a 5-chloro-4-oxopentyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-4-oxopentyl)benzoate typically involves the esterification of 4-(5-chloro-4-oxopentyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-4-oxopentyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 5-chloro-4-oxopentyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(5-chloro-4-oxopentyl)benzoic acid.

    Reduction: 4-(5-chloro-4-hydroxypentyl)benzoate.

    Substitution: Products depend on the nucleophile used, such as 4-(5-azido-4-oxopentyl)benzoate or 4-(5-cyano-4-oxopentyl)benzoate.

Scientific Research Applications

Methyl 4-(5-chloro-4-oxopentyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-4-oxopentyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-iodobenzoate

Uniqueness

Methyl 4-(5-chloro-4-oxopentyl)benzoate is unique due to the presence of the 5-chloro-4-oxopentyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

834857-24-8

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

methyl 4-(5-chloro-4-oxopentyl)benzoate

InChI

InChI=1S/C13H15ClO3/c1-17-13(16)11-7-5-10(6-8-11)3-2-4-12(15)9-14/h5-8H,2-4,9H2,1H3

InChI Key

IMCBVUXBTCDWNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCC(=O)CCl

Origin of Product

United States

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